molecular formula C11H18N2O2 B1478805 Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone CAS No. 2098090-31-2

Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

Cat. No.: B1478805
CAS No.: 2098090-31-2
M. Wt: 210.27 g/mol
InChI Key: OTMFYMAPJIHFOA-UHFFFAOYSA-N
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Description

Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with a variety of enzymes, including those involved in metabolic pathways and signal transduction. The compound’s azetidine ring is known to form stable complexes with enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with proteases and kinases, altering their catalytic functions and impacting downstream biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cellular responses. Additionally, it has been found to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s unique structure allows it to fit into the active sites of enzymes and receptors, either inhibiting or activating their functions. For example, it can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate certain receptors by mimicking natural ligands, thereby triggering downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under physiological conditions, it can undergo slow degradation, leading to a gradual decrease in its biochemical activity. Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound can significantly impact its biochemical interactions and overall efficacy .

Properties

IUPAC Name

azetidin-3-yl-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-15-10-7-2-8(10)6-13(5-7)11(14)9-3-12-4-9/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMFYMAPJIHFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Reactant of Route 2
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Reactant of Route 3
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Reactant of Route 4
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Reactant of Route 5
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Reactant of Route 6
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.